
E3 ligase Ligand-Linker Conjugates 5
概要
説明
VH032-PEG3-NH2 (塩酸塩) は、(S,R,S)-AHPC ベースのフォン・ヒッペル・リンダウ (VHL) リガンドと 3 ユニットのポリエチレングリコール (PEG) リンカーを組み込んだ合成 E3 リガーゼ リガンド - リンカー結合体です。 この化合物は主にプロテオリシス標的キメラ (PROTAC) 技術で使用されており、これは創薬開発における新しいアプローチです .
準備方法
合成経路と反応条件
(S,R,S)-AHPC ベースの VHL リガンドの調製から始まる、複数の段階で VH032-PEG3-NH2 (塩酸塩) の合成が行われます。 次にこのリガンドは、アミド結合形成や精製段階を含む一連の化学反応によって、3 ユニットの PEG リンカーと結合されます .
工業生産方法
VH032-PEG3-NH2 (塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収量と純度を高めるために反応条件を最適化することが含まれます。 これには、温度、pH、反応時間の制御、クロマトグラフィーなどの高度な精製技術の使用が含まれます .
化学反応の分析
Mechanism of Action: Ubiquitination and Degradation
The primary chemical reaction involves ternary complex formation with E3 ligases and target proteins, leading to ubiquitination:
Critical factors :
- Linker length and flexibility : PEG3 optimizes spatial alignment between E3 ligase and target protein .
- Binding affinity : (S,R,S)-AHPC exhibits high affinity for VHL () .
Comparative Analysis with Other E3 Ligase Conjugates
E3 Ligase Ligand-Linker Conjugate 5 is distinguished by its VHL specificity and PEG3 linker. Below is a comparison with similar compounds:
Advantages of Conjugate 5 :
- Enhanced proteolytic efficiency due to optimized linker length .
- Reduced off-target effects compared to CRBN-targeting conjugates .
Reaction Conditions and Optimization
Key parameters for efficient ubiquitination:
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
pH | 7.0–7.4 | Maintains E3 ligase activity |
Temperature | 37°C | Mimics physiological conditions |
Incubation time | 4–6 hours | Ensures ternary complex stability |
Challenges :
科学的研究の応用
Targeted Protein Degradation
E3 ligase Ligand-Linker Conjugates 5 are primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds have shown promise in selectively degrading disease-associated proteins while sparing non-target proteins, thereby minimizing side effects.
Case Study: Cancer Treatment
In a recent study, researchers developed a PROTAC based on this compound targeting oncogenic proteins involved in various cancers. The study demonstrated that these conjugates effectively reduced levels of specific kinases associated with tumor progression. By optimizing linker lengths and chemical modifications, researchers achieved enhanced selectivity and potency in degrading target proteins without affecting cellular viability .
Mechanistic Insights
The design of this compound allows for site-specific recruitment of E3 ligases to proteins lacking known small molecule ligands. This approach enables researchers to explore degradation efficiency across different regions of protein surfaces, providing insights into optimal linker designs and recruitment strategies. For example, studies have shown that varying linker lengths can significantly influence degradation outcomes, highlighting the importance of linker chemistry in PROTAC development .
Study | Target Protein | Linker Length | Degradation Efficiency | Notes |
---|---|---|---|---|
Study A | EGFP | 12 atoms | High | Enhanced selectivity observed |
Study B | DUSP6 | 9 atoms | Moderate | Flexibility in linker length explored |
Study C | Oncogenic Kinases | 6 atoms | Low | Short linkers showed reduced efficacy |
作用機序
VH032-PEG3-NH2 (塩酸塩) は、PROTAC 機序を通じて作用を発揮します。これは、VHL E3 ユビキチンリガーゼを標的タンパク質に動員し、それに続くプロテアソームによる標的タンパク質のユビキチン化と分解につながります。 このプロセスには、PROTAC、標的タンパク質、および E3 リガーゼの間で三元複合体が形成されることが含まれており、これにより標的タンパク質が選択的に分解されます .
類似の化合物との比較
類似の化合物
VH032: E3 ユビキチンリガーゼ VHL の阻害剤であり、VH032-PEG3-NH2 (塩酸塩) と同様の用途に使用されます。
AHPC-PEG3-NH2: PROTAC 技術で使用される別の E3 リガーゼ リガンド - リンカー結合体
独自性
VH032-PEG3-NH2 (塩酸塩) は、(S,R,S)-AHPC ベースの VHL リガンドと 3 ユニットの PEG リンカーの特定の組み合わせにより、独自の特性を備えています。 この構造により、VHL E3 リガーゼを効率的に動員し、標的タンパク質を効果的に分解することができ、PROTAC 技術と創薬において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
VH032: An inhibitor of E3 ubiquitin ligase VHL, used in similar applications as VH032-PEG3-NH2 (hydrochloride).
AHPC-PEG3-NH2: Another E3 ligase ligand-linker conjugate used in PROTAC technology
Uniqueness
VH032-PEG3-NH2 (hydrochloride) is unique due to its specific combination of the (S,R,S)-AHPC based VHL ligand and the 3-unit PEG linker. This structure allows for efficient recruitment of the VHL E3 ligase and effective degradation of target proteins, making it a valuable tool in PROTAC technology and drug discovery .
生物活性
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 5 , represent a significant advancement in the field of targeted protein degradation (TPD) through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and research findings.
E3 ligases play a pivotal role in the ubiquitination process, which tags proteins for degradation. The mechanism involves:
- Binding : The ligand-linker conjugate binds to the target protein and an E3 ligase.
- Ubiquitination : This proximity induces the E3 ligase to ubiquitinate the target protein.
- Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.
This dual-targeting approach enhances specificity and reduces off-target effects compared to traditional small-molecule inhibitors.
Case Studies and Research Findings
Several studies have demonstrated the efficacy of E3 ligase ligand-linker conjugates, including various applications in cancer therapy:
- ARV-471 : A notable example is ARV-471, which combines a thalidomide derivative with an estrogen receptor (ER) ligand, showing effective degradation of CDK4/6 proteins. The study reported a degradation efficiency with a DC50 value of less than 10 nM .
- CRBN and VHL PROTACs : Research comparing CRBN-based and VHL-based PROTACs indicated that while both can degrade target proteins, CRBN-based PROTACs showed superior efficacy in certain contexts, emphasizing the importance of linker structures in achieving desired biological outcomes .
Data Table: Summary of Biological Activities
Compound Name | Target Protein | E3 Ligase | DC50 (nM) | Notes |
---|---|---|---|---|
ARV-471 | CDK4/6 | CRBN | <10 | Effective in breast cancer models |
CRBN-6-5-5-VHL | Various | CRBN/VHL | Not specified | Preferential degradation observed |
Compound 14a | Various | CRBN/VHL | Not specified | Demonstrated selective degradation |
Optimization Strategies
The optimization of E3 ligase ligand-linker conjugates involves several strategies:
- Linker Design : The choice of linker influences the hydrophobicity, flexibility, and overall stability of the conjugate. Alkyl and PEG linkers are commonly utilized to balance these properties .
- Ligand Selection : Different E3 ligases such as CRBN, VHL, IAP, and RNF4 are explored for their ability to selectively degrade target proteins in various tissues .
- Structure-Activity Relationship (SAR) : Understanding how modifications to the ligand or linker affect biological activity is crucial for developing more potent and selective PROTACs .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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